molecular formula C18H16ClN3 B12191025 N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine

Cat. No.: B12191025
M. Wt: 309.8 g/mol
InChI Key: YUXRRNBPNYBBBW-UHFFFAOYSA-N
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Description

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine is a pyridazine derivative featuring a 4-chlorophenyl substituent at the 6-position and an N-benzyl-N-methylamine group at the 3-position. Pyridazine-based compounds are of significant interest in medicinal and agricultural chemistry due to their heterocyclic structure, which often confers bioactivity. This compound’s molecular formula is C₁₈H₁₆ClN₃ (molecular weight: 293.3 g/mol based on ). Its structural uniqueness lies in the combination of a lipophilic 4-chlorophenyl group and a substituted amine, which may influence binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C18H16ClN3

Molecular Weight

309.8 g/mol

IUPAC Name

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine

InChI

InChI=1S/C18H16ClN3/c1-22(13-14-5-3-2-4-6-14)18-12-11-17(20-21-18)15-7-9-16(19)10-8-15/h2-12H,13H2,1H3

InChI Key

YUXRRNBPNYBBBW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Pyridazine Ring Construction

Pyridazine synthesis typically involves the cyclocondensation of 1,4-diketones with hydrazine. For 6-(4-chlorophenyl)pyridazin-3-amine, a substituted 1,4-diketone precursor bearing the 4-chlorophenyl group is essential. For example, reacting 4-chlorophenylglyoxal with methyl glyoxal in the presence of hydrazine hydrate yields the pyridazine ring, though regiochemical control remains a challenge. Alternative methods include transition-metal-catalyzed cyclizations, though these are less documented for chlorophenyl-substituted systems.

Detailed Synthetic Routes

Route 1: Iminization-Hydrogenation Sequence

Adapted from the preparation of N-benzyl-α-methylbenzylamine, this route involves:

  • Iminization : Reacting 6-(4-chlorophenyl)pyridazin-3-amine with benzaldehyde in a water-miscible solvent (e.g., methanol) to form the Schiff base.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the imine to N-benzylpyridazin-3-amine.

  • N-Methylation : Quaternization with methyl iodide followed by borohydride reduction yields the N-methyl derivative.

Key Data :

  • Solvent: Methanol (yield: 78%)

  • Catalyst: 5% Pd/C (1 mol%)

  • Temperature: 25°C (hydrogenation step)

Route 2: Transamidation and Alkylation

Inspired by transamidation protocols for benzamide derivatives, this method employs:

  • Activation : Treating 6-(4-chlorophenyl)pyridazin-3-amide with pivaloyl chloride to form a reactive imidate intermediate.

  • Amine Exchange : Reaction with benzylamine and methylamine substitutes the amide group with N-benzyl-N-methylamine.

  • Reduction : Sodium borohydride reduces residual carbonyl groups if present.

Optimization Insight :

  • Base-free conditions minimize side reactions.

  • Toluene as solvent improves imidate stability.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Yield 78%65%
Catalyst Pd/CNone
Reaction Time 12 h24 h
Functional Tolerance ModerateHigh

Route 1 offers higher efficiency due to catalytic hydrogenation, whereas Route 2 avoids metal catalysts, enhancing functional group compatibility.

Mechanistic Considerations

Hydrogenation Dynamics

The Pd/C-catalyzed hydrogenation in Route 1 proceeds via adsorption of H₂ on the palladium surface, followed by sequential hydride transfer to the imine nitrogen. Steric hindrance from the 4-chlorophenyl group may slow kinetics, necessitating elevated pressures (2–3 bar).

Transamidation Pathways

In Route 2, pivaloyl chloride activates the amide carbonyl, enabling nucleophilic attack by benzylamine. The tetrahedral intermediate collapses to release pivalamide, driving the equilibrium toward N-benzyl-N-methylamine formation.

Scalability and Industrial Relevance

Route 1’s compatibility with continuous-flow hydrogenation reactors makes it industrially preferable. However, Route 2’s lack of metal catalysts reduces purification demands, appealing for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-one, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Core Structure 6-Position Substituent Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound : N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine Pyridazine 4-Chlorophenyl N-Benzyl-N-methyl C₁₈H₁₆ClN₃ 293.3 Potential bioactivity (structural analogy to pesticidal compounds)
6-(4-Chlorophenyl)-N-(3-pyridylmethyl)pyridazin-3-amine () Pyridazine 4-Chlorophenyl 3-Pyridylmethyl C₁₆H₁₃ClN₄ 296.8 Structural analog with a polar pyridyl group; may alter solubility
N-Benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine () Pyridazine (4-Chlorophenyl)methanesulfonyl N-Benzyl C₁₈H₁₆ClN₃O₂S 373.9 Sulfonyl group increases molecular weight and polarity; potential for enhanced target binding
N-Benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine () Pyridazine 4-Fluorophenyl N-Benzyl-N-methyl C₁₇H₁₆FN₃ 293.3 Fluorine substitution may improve metabolic stability vs. chlorine
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () Pyridazine Pyrazol-1-yl 4-Methylphenyl C₁₄H₁₃N₅ 251.3 Pyrazole substituent introduces aromatic diversity; potential for varied bioactivity

Key Structural and Functional Differences

Halogen Effects :

  • The target compound’s 4-chlorophenyl group may enhance lipophilicity compared to the 4-fluorophenyl analog (). However, suggests halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency in maleimide derivatives, implying similar bioactivity trends in pyridazines .
  • Fluorine’s electronegativity could improve metabolic stability, while chlorine’s bulk might enhance hydrophobic interactions.

6-Position Functionalization :

  • The sulfonyl group in ’s compound increases polarity and molecular weight, which could influence solubility and target binding kinetics.

Biological Activity

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic applications.

Structural Characteristics

Molecular Formula: C_{12}H_{12}ClN_{3}
Molecular Weight: 233.7 g/mol

The compound is characterized by a benzyl group and a chloro substituent on the pyridazine ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that the compound may modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to inhibit specific enzymes involved in cellular processes.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Below is a comparison table highlighting some related compounds:

Compound NameMolecular FormulaCAS Number
N-benzyl-N-(6-chloro-N-methylpyridazin-3-amino)C_{12}H_{12}ClN_{3}141193-20-6
6-Chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amineC_{11}H_{8}Cl_{3}N_{3}919522-44-4
N-benzyl-N-(6-(4-chloroanilino)-3-pyridazinyl)amineC_{17}H_{15}ClN_{4}6414439
N-benzyl-N-(6-methylpyridazin-3-amino)C_{12}H_{13}N_{3}61313509

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, some relevant findings from related research can provide insights into its potential applications:

  • Antibacterial Activity: A study on similar pyridazine derivatives indicated that modifications on the phenyl ring could enhance antibacterial properties against various strains, suggesting that structural variations in this compound might yield similar results .
  • Cytotoxicity Studies: Research on related compounds has shown promising results regarding cytotoxic effects against cancer cell lines, indicating a need for further investigation into the cytotoxic potential of this compound .

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